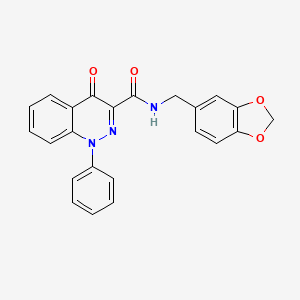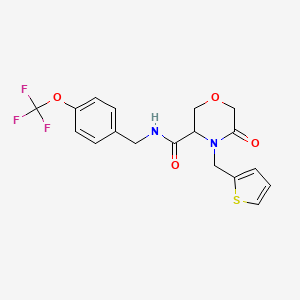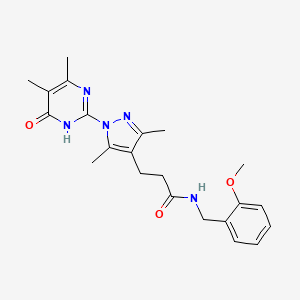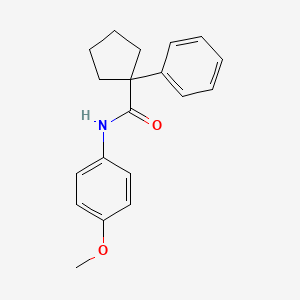![molecular formula C19H28ClN3O2 B2397829 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride CAS No. 2418630-11-0](/img/structure/B2397829.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride” is a chemical compound with the molecular weight of 386.92 . It is also known by its IUPAC name, N-((1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl)-2-(isochroman-1-yl)acetamide hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been achieved using a radical approach . This method was further used in the formal total synthesis of various compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H26N2O2.ClH/c23-15-22(17-7-2-1-3-8-17)13-18(14-22)24-21(25)12-20-19-9-5-4-6-16(19)10-11-26-20;/h1-9,18,20H,10-15,23H2,(H,24,25);1H/t18-,20?,22+; .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been reported to proceed via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
Applications De Recherche Scientifique
Structural Diversity in Pharmaceuticals
Nitrogen heterocycles are critical structural components in pharmaceuticals, with a significant proportion of drugs containing these motifs. An analysis of FDA-approved drugs highlights the prevalence and importance of nitrogen heterocycles, including various substitution patterns and the role of specific nitrogen-containing rings in drug design. This review emphasizes the diversity of nitrogen heterocycles and their substitution patterns, underlining their significance in developing therapeutic agents and understanding their interactions within biological systems (Vitaku, Smith, & Njardarson, 2014).
Metabolic Fate and Toxicology
The metabolic fate of compounds, including transformations and potential toxicological aspects, is crucial for therapeutic applications. Studies on various compounds, including ketamine and related structures, provide insights into metabolic pathways, identifying primary and secondary metabolites, their pharmacokinetics, and potential implications for safety and efficacy in clinical use. These studies help delineate the metabolism of compounds with structural similarities, contributing to the understanding of how such compounds might be processed in the body and their potential effects (Breyer‐Pfaff, 2004).
Antimicrobial Applications and Environmental Impact
Research on antimicrobial compounds, such as parabens, which share functional similarities with the compound , provides insights into the applications and environmental fate of bioactive molecules. These studies explore the occurrence, behavior, and fate of antimicrobial agents in aquatic environments, highlighting the balance between beneficial uses and potential environmental impacts. Such research is pertinent for assessing the broader implications of introducing bioactive compounds into the environment and their sustainability (Haman, Dauchy, Rosin, & Munoz, 2015).
Convergent Mechanisms in Therapeutics
Understanding the pharmacological and therapeutic mechanisms of action is fundamental for leveraging compounds for specific medical applications. Studies on ketamine and classical psychedelics, for example, highlight neuroplasticity as a convergent mechanism underlying their antidepressant effects. Such insights into the molecular and cellular responses induced by bioactive compounds can inform the development of novel therapeutics targeting specific psychiatric conditions (Aleksandrova & Phillips, 2021).
Orientations Futures
Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of this compound. The protodeboronation of pinacol boronic esters, a method used in the synthesis of similar compounds, could be further optimized and expanded to other types of boronic esters .
Propriétés
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.ClH/c1-2-16-9-6-10-22(16)18(24)17(23)21-15-11-19(12-15,13-20)14-7-4-3-5-8-14;/h3-5,7-8,15-16H,2,6,9-13,20H2,1H3,(H,21,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSMESYIDVSIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)







![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

